2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine

Chemoselective Cross-Coupling Medicinal Chemistry Building Block Synthetic Methodology

2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine features orthogonal 4-iodo and 2-chloro substituents on a -CF3 pyridine core, enabling sequential, chemoselective functionalization for rapid SAR library generation. It directly incorporates the metabolically stable -CF3 pharmacophore, bypassing late-stage trifluoromethylation. The 3-amino group offers a nucleophilic handle for further diversification. Ideal for medicinal chemists and synthetic organic researchers building complex molecular architectures.

Molecular Formula C6H3ClF3IN2
Molecular Weight 322.45 g/mol
Cat. No. B12342204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine
Molecular FormulaC6H3ClF3IN2
Molecular Weight322.45 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1C(F)(F)F)Cl)N)I
InChIInChI=1S/C6H3ClF3IN2/c7-5-4(12)2(11)1-3(13-5)6(8,9)10/h1H,12H2
InChIKeyCTNJPGRPVCHAHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine: Procurement and Research Baseline


2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine (CAS 1279875-31-8) is a highly substituted, halogenated pyridine derivative with the molecular formula C₆H₂ClF₃IN [1]. It serves primarily as a versatile small molecule building block in medicinal chemistry and synthetic organic chemistry [2]. The compound's core structure consists of a pyridine ring functionalized with three distinct substituents: a chloro group at the 2-position, an iodo group at the 4-position, and a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 6-position, alongside a nucleophilic amino (-NH₂) group at the 3-position. This specific combination of functionalities provides multiple handles for sequential derivatization, making it a strategic intermediate for exploring structure-activity relationships (SAR) and constructing complex molecular architectures.

Why Generic Substitution Fails for 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine in Research


Simply replacing this compound with a different halogenated pyridine or a more readily available analog is not a viable scientific strategy due to the distinct and non-equivalent reactivity of its specific halogen substitution pattern. The presence of both chloro and iodo substituents on the same pyridine ring, as found in 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine, creates a basis for highly chemoselective transformations that cannot be replicated by analogs possessing only bromine or chlorine atoms . The larger atomic radius and lower electronegativity of iodine, compared to chlorine, dictate a specific hierarchy in cross-coupling reactions [1]. Therefore, substituting it for a di-chloro or di-bromo analog would fundamentally alter the synthetic route, requiring different catalysts, conditions, and potentially leading to different regioisomers or off-target products, which directly impacts the reproducibility and validity of research findings.

Quantitative Differentiation of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine: A Comparative Evidence Guide


Chemoselective Reactivity: Iodo vs. Chloro Functionalization in 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine

The presence of a 4-iodo group in 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine provides a site for selective functionalization over the 2-chloro group, enabling sequential derivatization strategies not possible with simpler analogs. This selectivity is based on the fundamental difference in bond dissociation energies and oxidative addition kinetics, where the weaker C-I bond reacts preferentially. This allows for the iodine to be replaced in a first coupling event, leaving the chlorine available for a subsequent transformation [1]. In contrast, analogs like 4-bromo-6-(trifluoromethyl)pyridin-3-amine lack this dual-halogen handle, offering only a single site for functionalization before a different chemistry is required for further derivatization.

Chemoselective Cross-Coupling Medicinal Chemistry Building Block Synthetic Methodology

Enhanced Lipophilicity and Metabolic Stability via the 6-Trifluoromethyl Group in 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine

The presence of a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring in 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine is a well-validated strategy for enhancing the pharmacological properties of derived molecules. The -CF₃ group is strongly electron-withdrawing and hydrophobic, which significantly increases the lipophilicity and metabolic stability of any resulting compound [REFS-1, REFS-2]. Compared to analogs substituted with a methyl (-CH₃) or a methoxy (-OCH₃) group, the -CF₃ group improves membrane permeability and reduces oxidative metabolism. This is a class-level effect observed across numerous drug molecules and is a primary driver for incorporating -CF₃ groups into drug candidates.

Physicochemical Property Tuning Drug Discovery ADME Optimization

Superior Halogen Bond Donor Potential of the 4-Iodo Substituent in 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine

The iodine atom at the 4-position of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine acts as a superior halogen bond donor compared to bromine or chlorine analogs. The molecular electrostatic potential (MEP) on the halogen atom, which dictates its ability to engage in directional non-covalent interactions, increases in the order of chlorine < bromine < iodine [1]. This property makes the compound uniquely suitable for applications in crystal engineering or in the design of ligands that leverage halogen bonding for target recognition, a feature not present in its 4-chloro or 4-bromo counterparts.

Halogen Bonding Supramolecular Chemistry Crystal Engineering

High-Value Application Scenarios for 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine in Scientific Procurement


Construction of Diverse Compound Libraries via Sequential Palladium-Catalyzed Cross-Couplings

The orthogonal reactivity of the 4-iodo and 2-chloro substituents in 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine makes it an ideal core scaffold for the rapid and efficient synthesis of diverse small-molecule libraries. The 4-iodo group can be selectively engaged in a first Suzuki-Miyaura or Sonogashira coupling to introduce an aryl, heteroaryl, or alkynyl group [1]. Subsequently, the 2-chloro group can undergo a second, distinct cross-coupling or nucleophilic aromatic substitution to introduce a different substituent, as outlined in the evidence from Section 3.

Synthesis of Fluorinated Drug Candidates and Pharmacophore Exploration

As a strategic building block for medicinal chemistry, this compound directly incorporates the metabolically stable and lipophilic -CF₃ pharmacophore into a target molecule [1]. This eliminates the need for late-stage trifluoromethylation, a step that often requires harsh conditions or expensive reagents. Researchers can leverage the 3-amino group as a handle for further derivatization, using this compound as a core to explore the structure-activity relationships of novel kinase inhibitors, GPCR modulators, or other therapeutic targets [2].

Investigating Non-Covalent Interactions in Supramolecular Assemblies

The strong halogen bond donor capability of the 4-iodo substituent, as supported by class-level inference on halogen MEPs, makes 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine a valuable tool for studying directional non-covalent interactions [1]. It can be employed in co-crystallization studies to investigate how the iodine atom interacts with Lewis bases, such as nitrogen or oxygen atoms on a binding partner. This information is crucial for the rational design of new materials and for understanding novel binding mechanisms in biological systems.

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